1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one
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Overview
Description
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one is a complex organic compound featuring a bicyclic structure with nitrogen and fluorine atoms. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . Key steps often involve cycloaddition reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: A core structure found in tropane alkaloids with various biological activities.
Uniqueness
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one is unique due to its specific fluorine substitutions and bicyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2/c1-10(21-15-5-3-2-4-14(15)18)16(20)19-12-6-7-13(19)9-11(17)8-12/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXKXKANSEUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)F)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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